molecular formula C43H63FeNP2 B8817915 cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

カタログ番号: B8817915
分子量: 711.8 g/mol
InChIキー: ZCLAIXUMNAWCKI-VROLVAQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienyl ligands and phosphanyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:

    Formation of Cyclopentadienyl Ligands: Cyclopentadienyl ligands are prepared by deprotonating cyclopentadiene with a strong base such as sodium hydride.

    Coordination to Iron(2+): The cyclopentadienyl ligands are then coordinated to an iron(2+) salt, such as iron(2+) chloride, under an inert atmosphere.

    Introduction of Phosphanyl Groups: The dicyclohexylphosphanyl groups are introduced through a ligand exchange reaction, often using a phosphanyl chloride derivative.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include maintaining an inert atmosphere to prevent oxidation and ensuring high purity of reagents to achieve consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).

    Reduction: Reduction reactions can convert iron(3+) back to iron(2+).

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various phosphanyl or cyclopentadienyl derivatives.

Major Products:

    Oxidation Products: Iron(3+) complexes.

    Reduction Products: Iron(2+) complexes with different ligands.

    Substitution Products: New organometallic complexes with altered ligand environments.

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Materials Science: It is studied for its potential in creating novel materials with unique electronic and magnetic properties.

Biology and Medicine:

    Drug Development: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals.

    Biochemical Studies: It is used in studies to understand metal-ligand interactions in biological systems.

Industry:

    Chemical Manufacturing: Utilized in the production of fine chemicals and specialty materials.

    Environmental Applications: Investigated for its role in catalytic processes for environmental remediation.

作用機序

The compound exerts its effects through coordination chemistry, where the iron(2+) ion interacts with ligands to form stable complexes. The molecular targets include various substrates in catalytic reactions, where the iron center facilitates electron transfer and bond formation/breaking processes. Pathways involved include redox cycles and ligand exchange mechanisms.

類似化合物との比較

  • Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands.
  • Iron(3+) cyclopenta-2,4-dien-1-ide complexes.
  • Other transition metal cyclopentadienyl complexes.

Uniqueness:

  • Ligand Environment: The specific combination of cyclopentadienyl and dicyclohexylphosphanyl ligands provides unique electronic and steric properties.
  • Catalytic Activity: Exhibits distinct catalytic behaviors compared to other iron complexes due to its unique ligand framework.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

特性

分子式

C43H63FeNP2

分子量

711.8 g/mol

IUPAC名

cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

InChI

InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1

InChIキー

ZCLAIXUMNAWCKI-VROLVAQFSA-N

異性体SMILES

CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2]

正規SMILES

CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。